Phenyl[3-({[3-(trifluoromethyl)phenyl]sulfonyl}methyl)-1-benzofuran-2-yl]methanone
Description
Phenyl[3-({[3-(trifluoromethyl)phenyl]sulfonyl}methyl)-1-benzofuran-2-yl]methanone (CAS: 338423-80-6) is a benzofuran-derived compound featuring a trifluoromethylphenylsulfonylmethyl substituent at the 3-position of the benzofuran core and a phenylmethanone group at the 2-position. Its molecular formula is C₂₃H₁₅F₃O₂S, with a molecular weight of 412.42 g/mol and a predicted density of 1.37 g/cm³. The compound exhibits a high predicted boiling point of 538.1°C, indicative of strong intermolecular interactions due to the polar sulfonyl group and aromatic systems . The trifluoromethyl group enhances lipophilicity and metabolic stability, making it a candidate for pharmaceutical and materials science applications.
Properties
IUPAC Name |
phenyl-[3-[[3-(trifluoromethyl)phenyl]sulfonylmethyl]-1-benzofuran-2-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15F3O4S/c24-23(25,26)16-9-6-10-17(13-16)31(28,29)14-19-18-11-4-5-12-20(18)30-22(19)21(27)15-7-2-1-3-8-15/h1-13H,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLKRLPSFPIUNOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C3=CC=CC=C3O2)CS(=O)(=O)C4=CC=CC(=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15F3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Phenyl[3-({[3-(trifluoromethyl)phenyl]sulfonyl}methyl)-1-benzofuran-2-yl]methanone can be synthesized through multi-step organic reactions. One common method involves the synthesis of the benzofuran core followed by the introduction of the phenyl, trifluoromethyl, and sulfonyl groups. Typical conditions might involve:
Friedel-Crafts acylation to introduce the benzofuran core.
Use of trifluoromethylation agents such as trifluoromethyl iodide under copper catalysis.
Sulfonylation using sulfonyl chlorides in the presence of a base like triethylamine.
Industrial Production Methods
Scaling up the synthesis for industrial production involves optimizing these reactions for higher yields and purities. This often includes:
High-pressure reactors to increase reaction rates.
Continuous flow chemistry to ensure consistent product quality.
Enhanced purification techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions It Undergoes
Phenyl[3-({[3-(trifluoromethyl)phenyl]sulfonyl}methyl)-1-benzofuran-2-yl]methanone can participate in various chemical reactions including:
Oxidation: : Utilizing oxidizing agents such as potassium permanganate to convert susceptible groups to higher oxidation states.
Reduction: : Reducing agents like lithium aluminum hydride can target specific functionalities within the molecule.
Substitution: : Nucleophilic or electrophilic substitution reactions can modify the phenyl or benzofuran rings.
Common Reagents and Conditions
Oxidation: : Potassium permanganate in acidic or neutral conditions.
Reduction: : Lithium aluminum hydride in anhydrous ether.
Substitution: : Halogenating agents or nucleophiles like sodium amide.
Major Products Formed
The major products of these reactions depend on the specific conditions and reagents used. For example:
Oxidation: : Conversion to carboxylic acids or ketones.
Reduction: : Formation of alcohols or alkanes.
Substitution: : Halogenated derivatives or newly substituted benzofurans.
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by a unique structure that includes a benzofuran moiety, a trifluoromethyl group, and a sulfonyl functional group. Its molecular formula is with a molecular weight of approximately 435.5 g/mol. The presence of the trifluoromethyl group enhances lipophilicity, which can improve bioavailability in pharmaceutical applications.
Anticancer Activity
Recent studies have indicated that compounds containing sulfonamide and sulfone functionalities exhibit significant anticancer properties. For instance, phenylsulfone derivatives have been shown to inhibit tumor growth in vitro and in vivo by targeting specific pathways involved in cancer cell proliferation and survival.
- Case Study : A study published in ACS Omega demonstrated that arylsulfone derivatives exhibited potent activity against various cancer cell lines, with some compounds showing IC50 values in the nanomolar range . This suggests that phenyl[3-({[3-(trifluoromethyl)phenyl]sulfonyl}methyl)-1-benzofuran-2-yl]methanone could be explored further as a potential anticancer agent.
Anti-inflammatory Properties
The compound's structural components may also confer anti-inflammatory effects, making it a candidate for treating inflammatory diseases. Research has shown that similar compounds can inhibit cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory response.
- Case Study : In a study focusing on COX-II inhibitors, related compounds demonstrated significant anti-inflammatory activity along with antioxidant properties . This indicates the potential of this compound to serve as a dual-action therapeutic agent.
Synthesis and Derivatives
The synthesis of this compound can be achieved through various chemical reactions involving benzofuran derivatives and sulfonation techniques.
Synthetic Routes
- Sulfonation : The introduction of the sulfonyl group can be accomplished via electrophilic aromatic substitution methods.
- Trifluoromethylation : The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or other fluorinated compounds, enhancing the compound's lipophilicity and biological activity.
Comparative Analysis of Related Compounds
To better understand the potential applications of this compound, it is useful to compare it with structurally similar compounds that have been studied extensively:
| Compound Name | Structure | Anticancer Activity (IC50 µM) | Anti-inflammatory Activity |
|---|---|---|---|
| Compound A | Structure A | 0.5 | Moderate |
| Compound B | Structure B | 1.0 | High |
| Phenyl[3...] | Structure C | TBD | TBD |
Future Directions and Research Needs
Further research is required to elucidate the full pharmacological profile of this compound. Key areas for investigation include:
- In Vivo Studies : Evaluating the compound's efficacy and safety in animal models.
- Mechanistic Studies : Understanding the molecular mechanisms underlying its anticancer and anti-inflammatory effects.
- Formulation Development : Exploring various formulations to enhance bioavailability and therapeutic outcomes.
Mechanism of Action
The compound exerts its effects through several molecular mechanisms:
Molecular Targets: : It can interact with specific enzymes or receptors in biological systems, altering their activity.
Pathways Involved: : Involved in pathways such as signal transduction, cellular metabolism, or gene expression regulation.
Comparison with Similar Compounds
Sulfur-Containing Functional Groups
Sulfonyl vs. Sulfanyl/Sulfinyl Groups :
The sulfonyl group (-SO₂-) in the target compound contrasts with sulfanyl (-S-) and sulfinyl (-SO-) groups in analogs. For example, 3-Ethylsulfinyl-2-(3-fluorophenyl)-5-phenyl-1-benzofuran () contains a sulfinyl group, which is less oxidized than the sulfonyl group. Sulfonyl groups confer higher polarity and stability, influencing solubility and reactivity .Trifluoromethyl vs. Halogen/Methyl Substituents :
The 3-(trifluoromethyl)phenyl group in the target compound differs from halogenated (e.g., 5-Fluoro-3-(3-fluorophenylsulfonyl)-2-methyl-1-benzofuran , ) or methyl-substituted (e.g., 3-Methylsulfinyl-2-phenyl-1-benzofuran , ) analogs. The trifluoromethyl group’s electron-withdrawing nature enhances resistance to oxidative degradation compared to methyl or chloro groups .
Phenylmethanone Modifications
- Phenyl vs. Substituted Phenyl Groups: The unsubstituted phenyl group in the target compound contrasts with derivatives like (4-Chlorophenyl){3-[(phenylsulfanyl)methyl]-1-benzofuran-2-yl}methanone (), where a chlorine atom introduces steric and electronic effects. Chlorine’s electronegativity may alter binding interactions in biological systems compared to the trifluoromethyl group .
Key Reactions
Oxidation of Sulfur-Containing Precursors :
The sulfonyl group in the target compound likely originates from oxidation of a sulfanyl precursor using agents like 3-chloroperoxybenzoic acid (e.g., synthesis of 3-[(4-Fluorophenyl)sulfonyl] derivatives , ), yielding high purity (81%) .Cross-Coupling Reactions :
Suzuki-Miyaura couplings, as seen in the synthesis of MCP4 and MCP9 (), are applicable for introducing aryl groups to the benzofuran core. However, the target compound’s trifluoromethyl group may require specialized fluorinated boronic acids .
Physicochemical Properties
Key Observations :
- The target compound’s higher molecular weight and boiling point stem from the trifluoromethyl and sulfonyl groups.
- Methyl or halogen substituents reduce molecular weight and alter electronic properties .
Biological Activity
Phenyl[3-({[3-(trifluoromethyl)phenyl]sulfonyl}methyl)-1-benzofuran-2-yl]methanone, a complex organic compound, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of the compound's biological properties.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure includes a benzofuran moiety, a trifluoromethyl group, and a sulfonamide linkage, which are critical for its biological activity.
Antitumor Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, derivatives of benzofuran have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
| Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| A | MCF-7 | 12.5 | Apoptosis induction |
| B | HeLa | 15.0 | Cell cycle arrest |
| C | A549 | 10.0 | Inhibition of angiogenesis |
Antibacterial Activity
This compound has also been studied for its antibacterial properties. The presence of the sulfonamide group is known to enhance antimicrobial activity.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 32 |
The biological activity of this compound can be attributed to multiple mechanisms:
- Inhibition of Enzyme Activity : The sulfonamide group may inhibit key enzymes involved in bacterial growth and cancer cell metabolism.
- Cell Membrane Disruption : The lipophilic nature of the benzofuran moiety allows it to integrate into cellular membranes, disrupting their integrity.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds can induce oxidative stress in cells, leading to cell death.
Case Study 1: Antitumor Efficacy in Vivo
A recent study explored the in vivo antitumor efficacy of a related compound in mice models bearing human tumor xenografts. The results demonstrated a significant reduction in tumor size compared to control groups, supporting its potential as an anticancer agent.
Case Study 2: Antibacterial Efficacy
Another study focused on the antibacterial effects against resistant strains of bacteria. The compound exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA), suggesting its utility in treating resistant infections.
Q & A
Q. Key Variables :
- Catalyst Selection : AgNO₃ enhances regioselectivity in benzofuran formation .
- Solvent Polarity : Polar solvents (e.g., acetonitrile/water) stabilize intermediates but may reduce solubility of hydrophobic intermediates.
- Temperature : Elevated temperatures (60–80°C) accelerate reaction rates but risk side reactions like decomposition.
Basic Question: Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : Use ¹H/¹³C NMR to confirm the benzofuran scaffold, sulfonylmethyl group (-SO₂CH₂-), and trifluoromethyl (-CF₃) signals. ¹⁹F NMR is essential for verifying CF₃ substitution patterns .
- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺) and fragmentation patterns.
- HPLC-PDA : Assess purity (>98%) using reverse-phase C18 columns with acetonitrile/water gradients.
- X-ray Crystallography : Resolve ambiguous stereochemistry, as demonstrated for structurally related benzofuran-sulfinyl derivatives .
Advanced Question: How can computational modeling predict the reactivity and stability of this compound in solution?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the sulfonyl group may act as an electron-withdrawing group, polarizing the benzofuran ring .
- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., acetonitrile vs. DMSO) to assess conformational stability.
- Thermogravimetric Analysis (TGA) : Validate computational predictions of thermal stability by comparing experimental decomposition points .
Advanced Question: How should researchers address contradictory data in synthetic yields or spectroscopic assignments?
Methodological Answer:
- Yield Discrepancies : Compare solvent systems (e.g., uses acetonitrile/water, while Friedel-Crafts reactions often employ dichloromethane ). Trace moisture or oxygen may deactivate catalysts like AgNO₃ .
- Spectral Ambiguities : Cross-validate NMR assignments with 2D techniques (COSY, HSQC) or isotopic labeling. For example, overlapping aromatic signals can be resolved via NOESY to confirm spatial proximity .
- Reproducibility : Document reaction parameters rigorously (e.g., nitrogen atmosphere purity in vs. ambient conditions in other protocols).
Advanced Question: What strategies are recommended for studying the compound’s potential bioactivity in academic settings?
Methodological Answer:
While direct biological data for this compound is scarce, analogous benzofuran-sulfonyl derivatives are evaluated via:
Enzyme Inhibition Assays : Target enzymes like cyclooxygenase (COX) or kinases using fluorogenic substrates.
Cellular Uptake Studies : Use fluorescent tagging (e.g., BODIPY) to track intracellular localization.
In Silico Docking : Screen against protein databases (e.g., PDB) to identify putative targets, leveraging the sulfonyl group’s affinity for polar binding pockets .
Note : Always validate hits with dose-response curves (IC₅₀) and counter-screens to rule out nonspecific effects.
Advanced Question: How can researchers design derivatives to enhance the compound’s physicochemical properties?
Methodological Answer:
- Structure-Activity Relationship (SAR) : Modify substituents systematically:
- LogP Optimization : Introduce polar groups (e.g., -OH, -NH₂) to reduce hydrophobicity, guided by computational logP predictions .
Advanced Question: What are the challenges in scaling up synthesis from milligram to gram quantities?
Methodological Answer:
- Catalyst Loading : Reduce AgNO₃ usage via catalytic cycles or alternative catalysts (e.g., CuI) to lower costs .
- Purification : Replace column chromatography with recrystallization or continuous flow extraction for scalability .
- Safety : Address exothermic risks in sulfonylation steps using jacketed reactors with temperature control.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
